
1-Methyl-4-piperidone
Overview
Description
1-Methyl-4-piperidone (CAS: 1445-73-4) is a six-membered heterocyclic compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol. It is a colorless to pale yellow liquid with a boiling point of 55–58°C at 10 mmHg, a density of 0.98 g/mL, and high water miscibility . Structurally, it features a piperidone ring substituted with a methyl group at the nitrogen atom.
This compound is synthesized via Michael addition of methylamine and methyl acrylate, followed by Dieckmann cyclization and decarboxylation, achieving a total yield of 58% under optimized conditions . It serves as a versatile intermediate in organic synthesis, enabling the preparation of bioactive molecules (e.g., cytotoxic agents , antitumor compounds , and dopamine transporter ligands ) and functional materials such as anion exchange membranes (AEMs) .
Preparation Methods
1-Methyl-4-piperidone can be synthesized through several methods. One common synthetic route involves the conjugate reduction of dihydropyridones using zinc and acetic acid, which provides a simple and cost-effective method to produce this compound . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, which yields tertiary propargylamines . Industrial production often involves the reaction of piperidine with formaldehyde and methylamine under controlled conditions .
Chemical Reactions Analysis
1-Methyl-4-piperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield N-methyl-4-piperidinol.
Substitution: It can participate in substitution reactions with electrophiles or nucleophiles.
Cyclization: It can form spiropiperidine rings when reacted with malononitrile and electrophiles.
Common reagents used in these reactions include zinc, acetic acid, benzaldehyde, and malononitrile. Major products formed from these reactions include spiropiperidine rings and N-methyl-4-piperidinol .
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-Methyl-4-piperidone serves as a crucial building block for synthesizing pharmaceuticals and agrochemicals. Its utility extends to:
- Synthesis of Organic Compounds: Used as an intermediate for producing various derivatives that exhibit significant biological activities.
- Fulvene Derivatives: Through reactions with cyclopentadiene, it yields compounds with extended conjugated systems.
Biology
This compound is instrumental in biological research for:
- Drug Development: It is involved in creating compounds with potential anticancer, antiviral, and antimicrobial properties.
- Biologically Active Molecules: Acts as a precursor for synthesizing agents that target specific biological pathways.
Medicine
The medical applications of this compound are diverse:
- Anticancer Agents: Compounds derived from this piperidone have shown promising results against various cancer cell lines (e.g., MDA-MB231 for breast cancer).
- Anti-inflammatory Properties: Certain derivatives demonstrate potential as substitutes for curcumin in treating inflammation-related conditions .
Case Study 1: Anticancer Activity
Research has demonstrated that 3,5-bis(ylidene)-4-piperidones exhibit potent antiproliferative effects against several cancer cell lines. For instance, one study reported that these compounds inhibited the growth of MDA-MB231 (breast) and PC3 (pancreatic) cancer cells more effectively than curcumin . The mechanism involved the inhibition of pro-angiogenic transcription factors.
Case Study 2: Antifungal Activity
A study focused on the antifungal properties of derivatives synthesized from this compound revealed significant activity against Candida albicans and Aspergillus niger. The most potent compound showed IC90 values of against Saccharomyces cerevisiae .
Compound Name | Activity Type | Target Cell Line | IC50/MIC Values |
---|---|---|---|
3,5-Bis(2-fluorobenzylidene)-4-piperidone | Antiproliferative | MDA-MB231 (breast cancer) | Higher than curcumin |
3,5-Dibenzylidene-1-methylpiperidin-4-one | Antifungal | C. albicans | |
N-Arylsulfonyl-3,5-bis(arylidene)-4-piperidones | Anti-inflammatory | RAW264.7 macrophages | Inhibition of IL-6 |
Table 2: Synthesis Pathways
Reaction Type | Starting Material | Product |
---|---|---|
Condensation | This compound + Aldehyde | Fulvene Derivatives |
Cyclization | This compound + Lithium | Spiro[isobenzofuran] derivatives |
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidone involves its interaction with various molecular targets. It can act as a precursor to biologically active compounds that interact with enzymes, receptors, and other proteins. The exact pathways depend on the specific derivative or compound synthesized from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Piperidone
- Structural Difference : Lacks the N-methyl group present in 1-methyl-4-piperidone.
- Reactivity : 4-Piperidone is more reactive in nucleophilic additions due to the absence of steric hindrance from the N-methyl group. For example, it undergoes faster condensation with aromatic aldehydes to form bis(benzylidene) derivatives compared to this compound, which requires acidic conditions and longer reaction times .
- Applications : Primarily used in synthesizing analgesics and anticonvulsants. In contrast, this compound’s N-methyl group enhances stability in AEMs by resisting Hofmann elimination .
Tetrahydrothiopyran-4-one
- Structural Difference : Replaces the piperidone oxygen with a sulfur atom.
- Reactivity : Forms more stable enamines due to sulfur’s electron-withdrawing effect. However, this compound-derived enamines are more reactive in cycloadditions, enabling efficient spiro-heterocycle formation .
- Applications : Tetrahydrothiopyran-4-one is less explored in pharmacology but shows promise in synthesizing sulfur-containing heterocycles.
Cyclohexanone
- Structural Difference : A cyclic ketone without a nitrogen atom.
- Reactivity: Lacks the ability to form enamines or participate in heterocyclic condensations. This compound’s nitrogen enables diverse functionalization, such as α,β-dehydrogenation catalyzed by Au nanoparticles .
- Applications: Cyclohexanone is widely used in polymer production (e.g., nylon-6), whereas this compound is tailored for specialized applications like AEMs and bioactive molecules .
1-Methyl-1-azacyclopentan-4-one
- Structural Difference : A five-membered lactam synthesized via ring expansion of this compound using diazomethane .
- Applications : Used in synthesizing indole alkaloids, whereas this compound derivatives focus on cytotoxic and membrane applications .
Pharmacological and Material Science Comparisons
Cytotoxic Activity
- This compound Derivatives : 3,5-Bis(benzylidene)-1-methyl-4-piperidones exhibit potent cytotoxicity against cancer cells (e.g., MCF-7 and MDA-MB-231) with IC₅₀ values <10 µM .
- Tropinone Derivatives: Analogous 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-ones show lower selectivity for tumor cells, highlighting the piperidone scaffold’s pharmacological superiority .
Anion Exchange Membranes (AEMs)
- This compound-Based AEMs : Quaternized poly(terphenyl-1-methyl-4-piperidinium) membranes demonstrate high hydroxide conductivity (0.93 A cm⁻²) and dimensional stability due to microporous structures .
- Nafion® (Comparison) : While Nafion® is sulfonated and cation-conductive, this compound AEMs are hydrated cationic membranes with superior ion selectivity in alkaline fuel cells .
Data Tables
Table 1. Physical Properties of Selected Compounds
Compound | Boiling Point (°C) | Melting Point (°C) | Solubility | Key Application |
---|---|---|---|---|
This compound | 55–58 (10 mmHg) | - | Miscible in water | AEMs, Drug synthesis |
4-Piperidone | 245–247 | 40–42 | Water-soluble | Analgesics |
Cyclohexanone | 155 | -47 | Organic solvents | Nylon production |
Table 2. Reactivity in Condensation Reactions
Biological Activity
1-Methyl-4-piperidone (also known as N-methyl-4-piperidone) is a versatile compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by research findings and case studies.
This compound has the molecular formula and is characterized by a piperidone structure with a methyl group attached to the nitrogen atom. Its unique structure contributes to its diverse biological activities.
Antitumor Activity
Numerous studies have demonstrated the antitumor properties of this compound derivatives. For instance:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that various derivatives exhibit potent antiproliferative effects against cancer cell lines such as MDA-MB231 (breast), PC3 (pancreatic), and HepG2 (liver) with IC50 values significantly lower than standard chemotherapeutic agents like melphalan and doxorubicin .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
3,5-Bis(ylidene)-4-piperidone | MDA-MB231 | 2.07 | |
3,5-Bis(arylidene)-4-piperidones | HepG2 | <10 | |
1-(alkylsulfonyl)-3,5-bis(arylidene)-4-piperidinones | HCT116 | <5 |
- Mechanism of Action : The antitumor activity is often attributed to the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Inhibition of Fungal Growth : A study evaluated its derivatives against various fungi, including Candida albicans and Aspergillus niger. The most potent derivative exhibited an MIC value of against A. niger, highlighting its potential as an antifungal agent .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives have been extensively studied:
- Reduction of Inflammatory Markers : Compounds derived from this compound have shown efficacy in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 cells stimulated with lipopolysaccharide (LPS). These compounds demonstrated similar or superior anti-inflammatory effects compared to curcumin .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antitumor Efficacy in Animal Models : In vivo studies using mouse models have shown that certain derivatives significantly reduce tumor size without causing substantial toxicity to normal tissues .
- Synergistic Effects with Other Drugs : Research indicates that combining this compound derivatives with established chemotherapeutic agents can enhance overall efficacy while minimizing side effects .
Q & A
Q. Basic: What spectroscopic methods are employed to determine the conformational dynamics of 1-Methyl-4-piperidone?
Answer:
this compound's conformational dynamics are analyzed using 13C NMR spectroscopy and rotational spectroscopy .
- 13C NMR : Jones and Hassan (1976) demonstrated that substituent effects (e.g., methyl group position, protonation states) on chemical shifts can be quantified using additivity parameters. For example, equatorial vs. axial methyl conformers exhibit distinct shifts due to inductive and electric field effects .
- Rotational Spectroscopy (FT-MW) : Jet-cooled experiments revealed two conformers (equatorial N-methyl as most stable; axial as a higher-energy form) and provided precise structural parameters (r(s) and r(0)) via isotopic substitution analysis .
Q. Advanced: How do density functional theory (DFT) calculations elucidate the mechanism of Au-catalyzed α,β-dehydrogenation of this compound?
Answer:
DFT studies on Au/OMS-2 catalysts revealed a two-step mechanism for aerobic α,β-dehydrogenation:
Hα Abstraction : Negatively charged Au clusters activate O2, which abstracts the α-H atom via a lower-energy pathway compared to direct Au-mediated cleavage.
Hβ Abstraction : Adsorbed oxygen species (e.g., HOO, OH) promote β-H removal, completing the dehydrogenation to form this compound derivatives. Computational models align with experimental kinetics, highlighting charge transfer from OMS-2 support as critical for O2 activation .
Q. Basic: What synthetic routes are available for preparing biologically active derivatives of this compound?
Answer:
Key methods include:
- Chalcone Synthesis : Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) yields α,β-unsaturated ketones (e.g., 3-(4-chlorobenzylidene)-1-methyl-4-piperidone), intermediates for anticancer agents .
- Gewald Reaction : Used to synthesize pyrido-thieno-pyrimidinone Schiff bases, evaluated for anti-tumor activity against breast cancer cell lines (MCF-7, MDA-MB-231) .
- Amide Formation : Reaction with isopropylamine and phenoxyacetic acid forms N-substituted derivatives, purified via column chromatography and characterized by NMR/MS .
Q. Advanced: How can researchers reconcile conflicting structural data from NMR and rotational spectroscopy for this compound?
Answer:
Discrepancies arise from differences in experimental conditions (e.g., solution vs. gas phase):
- NMR (Solution Phase) : Detects time-averaged signals influenced by solvent and rapid interconversion between conformers. Substituent parameters derived from 13C NMR reflect inductive effects .
- Rotational Spectroscopy (Gas Phase) : Captures rigid conformers in a jet-cooled environment, providing precise bond lengths/angles. For example, equatorial N-methyl dominance (93% population) was confirmed in gas-phase studies .
Methodological Mitigation : Cross-validate using computational models (e.g., DFT) to simulate both environments and quantify energy barriers for axial-equatorial interconversion (~2.5 kcal/mol) .
Q. Basic: What role does this compound play in materials science applications?
Answer:
It serves as a precursor in anion exchange membranes (AEMs) for water electrolysis:
- Synthesis : Reacted with p-terphenyl and triptycene derivatives to form steric cross-linking centers, enhancing membrane stability under alkaline conditions.
- Characterization : AEMs are analyzed via 1H NMR (DMSO-d6) and FTIR to confirm quaternization and ion exchange capacity .
Q. Advanced: How are substituent electronic effects on this compound quantified in conformational analysis?
Answer:
- Substituent Parameters : Derived from 13C NMR chemical shifts, comparing piperidone derivatives to cyclohexane/piperidine analogs. For example, N-methylation introduces smaller substituent effects than cyclohexanone due to inductive stabilization .
- Electric Field Analysis : Protonation and quaternization minimally alter C-4 (carbonyl carbon) shifts, suggesting electric field effects dominate over inductive effects at this position .
Q. Advanced: What methodologies optimize the catalytic efficiency of this compound in C–H activation reactions?
Answer:
- Catalyst Design : Au nanoparticles on OMS-2 support enhance charge transfer, enabling O2 activation for α,β-dehydrogenation.
- Kinetic Profiling : Variable-temperature GC-MS monitors reaction progress, while DFT identifies rate-limiting steps (e.g., Hα abstraction).
- Operando Spectroscopy : DRIFTS and XAS track adsorbed intermediates (e.g., Au–OOH) during catalysis .
Properties
IUPAC Name |
1-methylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUPVABNAQUEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162735 | |
Record name | 1-Methyl-4-piperidone | |
Source | EPA DSSTox | |
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Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Methyl-4-piperidone | |
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CAS No. |
1445-73-4 | |
Record name | 1-Methyl-4-piperidone | |
Source | CAS Common Chemistry | |
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Record name | 1-Methyl-4-piperidone | |
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Record name | 1-Methyl-4-piperidone | |
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Record name | 1-Methyl-4-piperidone | |
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Record name | 1-methyl-4-piperidone | |
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